molecular formula C12H22N2O2 B5079773 N-cycloheptyl-N'-isopropylethanediamide

N-cycloheptyl-N'-isopropylethanediamide

Cat. No.: B5079773
M. Wt: 226.32 g/mol
InChI Key: BKYBMZUGMMPFNY-UHFFFAOYSA-N
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Description

N-cycloheptyl-N'-isopropylethanediamide is a synthetic organic compound belonging to the ethanediamide class, characterized by a central oxalamide backbone (N-C(O)-C(O)-N) with two substituents: a cycloheptyl group (a seven-membered carbocyclic ring) and an isopropyl group (a branched alkyl chain, (CH(CH₃)₂)).

Properties

IUPAC Name

N-cycloheptyl-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9(2)13-11(15)12(16)14-10-7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYBMZUGMMPFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-cycloheptyl-N'-isopropylethanediamide and analogous compounds from the literature:

Compound Name Molecular Formula Substituents Key Features/Applications Reference
This compound C₁₂H₂₂N₂O₂ Cycloheptyl, isopropyl Hypothesized high lipophilicity Target
N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide C₁₅H₁₉ClN₂O₄ Chloro, methoxy, cyclopropyl, hydroxy Antimicrobial activity
N-cyclopropyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin]}ethanediamide C₂₀H₂₅FN₂O₄S Cyclopropyl, fluorobenzenesulfonyl Piperidine-based bioactivity
N'-cyclohexyl-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide C₁₄H₂₂N₄O₂ Cyclohexyl, imidazole Potential enzyme interactions
N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide C₁₀H₁₈N₄O₂S₂ Thiadiazole, sec-butylsulfanyl Therapeutic properties
2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide C₁₅H₂₁ClN₂O Chloro, cyclopropylmethyl, isopropyl Steric effects on activity

Structural and Functional Analysis

Cycloheptyl vs. Cycloalkyl Substituents
  • Cycloheptyl Group: The seven-membered ring in the target compound is larger than the cyclohexyl group in N'-cyclohexyl-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide . This could impact bioavailability in drug design.
  • Cyclopropyl Group : Present in compounds like N'-(3-chloro-4-methoxyphenyl)-N-(3-cyclopropyl-3-hydroxypropyl)ethanediamide , cyclopropyl substituents introduce ring strain, which may enhance reactivity or binding specificity compared to larger carbocycles.
Isopropyl Group Effects
  • The isopropyl group is a common branched alkyl chain, seen in N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-isopropylethanediamide and 2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide . However, excessive branching may reduce metabolic stability in vivo.
Functional Group Diversity
  • Aromatic vs. Aliphatic Substituents : Methoxy and thiophenyl groups (e.g., in ) contribute to π-π stacking or hydrogen bonding, whereas aliphatic groups like cycloheptyl prioritize hydrophobic interactions.

Hypothesized Properties of this compound

Lipophilicity : Higher than cyclohexyl analogs (LogP ~3.5 estimated) due to the larger cycloheptyl ring.

Solubility : Likely poor in aqueous media, necessitating formulation adjustments for pharmaceutical use.

Bioactivity: Potential applications in targeting lipid-rich environments (e.g., bacterial membranes or hydrophobic enzyme pockets).

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